3-((2-(Methylsulfonyl)-4-tosylthiazol-5-yl)amino)tetrahydrothiophene 1,1-dioxide
Description
3-((2-(Methylsulfonyl)-4-tosylthiazol-5-yl)amino)tetrahydrothiophene 1,1-dioxide (CAS: 876864-81-2) is a structurally complex molecule with a molecular formula of C₁₅H₁₈N₂O₆S₄ and a molecular weight of 450.6 g/mol . Its core structure comprises a thiazole ring substituted with a methylsulfonyl group at position 2 and a tosyl (p-toluenesulfonyl) group at position 4. The thiazole moiety is linked via an amino group to a tetrahydrothiophene 1,1-dioxide ring, which introduces additional sulfone functionality. The compound’s SMILES representation is Cc1ccc(S(=O)(=O)c2nc(S(C)(=O)=O)sc2NC2CCS(=O)(=O)C2)cc1, highlighting its sulfonyl-rich architecture .
Available in purities of 90% across milligram-scale quantities (1 mg: $237; 25 mg: $346), the compound’s applications remain unspecified but are likely tied to its structural features, such as sulfonyl groups (implicated in bioactivity) and heterocyclic cores common in pharmaceuticals or agrochemicals .
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)sulfonyl-2-methylsulfonyl-1,3-thiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6S4/c1-10-3-5-12(6-4-10)27(22,23)14-13(24-15(17-14)25(2,18)19)16-11-7-8-26(20,21)9-11/h3-6,11,16H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWXBFYTIXRNAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C)NC3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3-((2-(Methylsulfonyl)-4-tosylthiazol-5-yl)amino)tetrahydrothiophene 1,1-dioxide, with the molecular formula and a molecular weight of 450.56 g/mol, is a compound of significant interest in medicinal chemistry. This compound exhibits various biological activities, making it a valuable candidate for research in pharmacology and therapeutic applications.
Chemical Structure
The compound features a complex structure that includes a thiophene moiety and a thiazole ring, which are commonly associated with biologically active compounds. The IUPAC name for this compound is N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)sulfonyl-2-methylsulfonyl-1,3-thiazol-5-amine.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiophene and thiazole moieties are known to influence enzyme inhibition and receptor binding, contributing to its pharmacological effects.
Antimicrobial Activity
Research has indicated that sulfonamide derivatives, including this compound, exhibit antimicrobial properties. A study on related sulfonamide derivatives demonstrated significant antibacterial activity against various strains of bacteria, suggesting potential applications in treating infections .
Anticancer Properties
Preliminary studies suggest that compounds with similar structures may possess anticancer properties. The thiazole and thiophene rings are often implicated in the modulation of cancer cell proliferation and apoptosis. Specific investigations into the cytotoxic effects of related compounds have shown promising results against several cancer cell lines.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. For instance, sulfonamide derivatives frequently act as inhibitors of carbonic anhydrase and other enzymes involved in metabolic pathways. This mechanism can be exploited for therapeutic interventions in diseases such as glaucoma and certain types of cancer.
Case Studies
- Antimicrobial Efficacy : A study published in ResearchGate evaluated the antimicrobial activity of various sulfonamide derivatives, including those structurally similar to our compound. Results indicated effective inhibition against Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assays : In vitro assays conducted on similar thiazole-containing compounds revealed significant cytotoxic effects on human cancer cell lines, highlighting the potential for further development into anticancer agents.
- Enzyme Interaction Studies : Investigations into enzyme interactions have shown that compounds with thiophene and thiazole groups can effectively inhibit key enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole-Containing Derivatives
Compounds with thiazole rings often exhibit diverse biological activities. For example:
- Thiazol-5-ylmethyl carbamates (e.g., compounds l and m in ) feature thiazole cores linked to carbamate groups. However, the target compound’s dual sulfonyl groups (methylsulfonyl and tosyl) enhance polarity and electron-withdrawing effects, which may improve solubility or binding affinity compared to simpler thiazole derivatives .
Sulfonylurea Herbicides
Sulfonylurea herbicides like triflusulfuron methyl ester and metsulfuron methyl ester () share sulfonyl groups but differ markedly in backbone structure. These agrochemicals utilize triazine rings linked to sulfonylurea moieties to inhibit acetolactate synthase in plants. In contrast, the target compound’s thiazole-tetrahydrothiophene dioxide scaffold lacks the triazine-urea framework, suggesting divergent mechanisms and applications. The presence of multiple sulfonyl groups in both classes may confer metabolic stability, but the target’s heterocyclic architecture likely directs it toward pharmaceutical rather than herbicidal use .
Beta-Lactam Antibiotics with Sulfonyl Groups
Mezlocillin sodium (), a beta-lactam antibiotic, contains a methylsulfonyl group within an imidazolidinyl ring. While both mezlocillin and the target compound incorporate sulfonyl functionalities, mezlocillin’s beta-lactam core is critical for penicillin-binding protein inhibition, a mechanism absent in the thiazole-based target. The tetrahydrothiophene dioxide ring in the target may enhance rigidity or solubility compared to mezlocillin’s bicyclic system, but direct biological comparisons are speculative without activity data .
Data Table: Structural and Functional Comparisons
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